molecular formula C6H11N B2676531 rac-(1S,5S)-6-azabicyclo[3.2.0]heptane CAS No. 1821759-34-5

rac-(1S,5S)-6-azabicyclo[3.2.0]heptane

Cat. No. B2676531
CAS RN: 1821759-34-5
M. Wt: 97.161
InChI Key: GWFZPCFEIOINER-WDSKDSINSA-N
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Description

Rac-(1S,5S)-6-azabicyclo[3.2.0]heptane, commonly known as RAC, is a bicyclic compound that has been extensively studied for its potential applications in scientific research. It is a chiral molecule that exists in two enantiomeric forms, (1R,5R)- and (1S,5S)-6-azabicyclo[3.2.0]heptane, with the latter being the focus of RAC has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

  • Cancer Therapy : Research on compounds similar to "rac-(1S,5S)-6-azabicyclo[3.2.0]heptane" has shown potential in cancer therapy. For instance, retinoids have demonstrated significant antitumor effects, particularly all-trans retinoic acid (RA) in acute promyelocytic leukemia (APL), highlighting the importance of molecular targeting in oncology (Smith et al., 1992).

  • Antimicrobial and Antioxidant Applications : Compounds like rosmarinic acid (RA) exhibit antimicrobial and antioxidant properties, approved for use as natural preservatives in the food industry. Such compounds demonstrate the potential of natural substances in enhancing food safety and longevity (Marchev et al., 2021).

  • Sustainable Construction Materials : The recycling of construction materials, such as the use of recycled aggregate in concrete (RAC), shows the potential of reutilized compounds in civil engineering to reduce environmental impact and promote sustainability (Xiao et al., 2012).

properties

IUPAC Name

(1S,5S)-6-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFZPCFEIOINER-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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